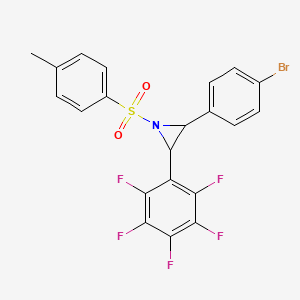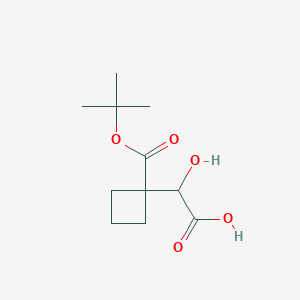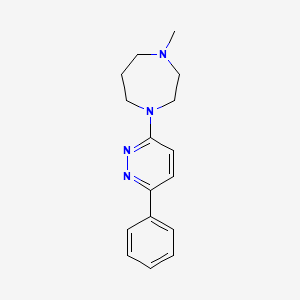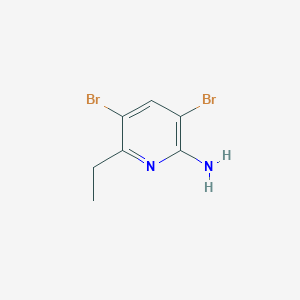
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is a synthetic organic compound that belongs to the class of amides It features a propionamide backbone with a hydroxypropyl group and a thienylcarbonyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with propionamide, 3-hydroxypropylamine, and 2-thiophenecarboxylic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions, often using a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(3-oxopropyl)-3-(2-thienylcarbonyl)propionamide.
Reduction: Formation of N-(3-hydroxypropyl)-3-(2-thienylmethyl)propionamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Propionamide, N-(3-hydroxypropyl)-: Lacks the thienylcarbonyl group.
Propionamide, 3-(2-thienylcarbonyl)-: Lacks the hydroxypropyl group.
N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)amide: Similar structure but different functional groups.
Uniqueness
Propionamide, N-(3-hydroxypropyl)-3-(2-thienylcarbonyl)- is unique due to the presence of both the hydroxypropyl and thienylcarbonyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
58137-32-9 |
|---|---|
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-4-oxo-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C11H15NO3S/c13-7-2-6-12-11(15)5-4-9(14)10-3-1-8-16-10/h1,3,8,13H,2,4-7H2,(H,12,15) |
Clave InChI |
DXOBDKRICXTJTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)CCC(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)






![Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester](/img/structure/B13955767.png)
![5-[2-(4-methylphenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13955780.png)




![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)
